molecular formula C24H23N3O4S B4698362 N-allyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide

N-allyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide

Cat. No. B4698362
M. Wt: 449.5 g/mol
InChI Key: GRLDYMSBFLNPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as AMBMP and has been the subject of scientific research due to its potential application in various fields.

Mechanism of Action

The mechanism of action of AMBMP involves its ability to inhibit the activity of various enzymes and proteins. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. It has also been found to inhibit the activity of protein kinase C (PKC), which is a protein that plays a role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
AMBMP has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the development of inflammation. Additionally, it has been found to inhibit the replication of viruses, which can prevent the spread of viral infections.

Advantages and Limitations for Lab Experiments

The advantages of using AMBMP in lab experiments include its ability to inhibit the activity of various enzymes and proteins, its potential application in various fields, and its ability to exhibit various biochemical and physiological effects. The limitations of using AMBMP in lab experiments include its potential toxicity, its limited solubility in water, and its potential side effects.

Future Directions

There are several future directions for the scientific research of AMBMP. One future direction is the development of more efficient synthesis methods for AMBMP. Another future direction is the investigation of the potential application of AMBMP in the treatment of other diseases, such as viral infections and autoimmune diseases. Additionally, further research is needed to determine the potential side effects of AMBMP and to develop strategies to mitigate these side effects.

Scientific Research Applications

AMBMP has been the subject of scientific research due to its potential application in various fields. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to exhibit anti-viral activity by inhibiting the replication of viruses.

properties

IUPAC Name

2-[[4-[benzenesulfonyl(methyl)amino]benzoyl]amino]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-3-17-25-24(29)21-11-7-8-12-22(21)26-23(28)18-13-15-19(16-14-18)27(2)32(30,31)20-9-5-4-6-10-20/h3-16H,1,17H2,2H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLDYMSBFLNPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide
Reactant of Route 2
Reactant of Route 2
N-allyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide
Reactant of Route 3
Reactant of Route 3
N-allyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide
Reactant of Route 4
Reactant of Route 4
N-allyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-allyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide
Reactant of Route 6
Reactant of Route 6
N-allyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.